6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid
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Overview
Description
6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a tert-butyl group, a methoxy group, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium.
Major Products Formed
Oxidation: Formation of 6-(3-Hydroxy-4-methoxyphenyl)naphthalene-2-carboxylic acid.
Reduction: Formation of 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Tert-butyl-4-hydroxyphenyl)naphthalene-2-carboxylic acid
- 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-methanol
- 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-amine
Uniqueness
6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring. The presence of the tert-butyl group, methoxy group, and carboxylic acid group imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
106685-58-9 |
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Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-(3-tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C22H22O3/c1-22(2,3)19-13-17(9-10-20(19)25-4)15-5-6-16-12-18(21(23)24)8-7-14(16)11-15/h5-13H,1-4H3,(H,23,24) |
InChI Key |
APXNUGHTPSKBAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
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